Polypropylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Polypropylene in Membranes

Polypropylene (PP) is a highly sought-after material for scientific research in membrane technology due to its exceptional properties. These include excellent thermal stability [National Institutes of Health (.gov): ], chemical resistance, mechanical strength, and affordability [National Institutes of Health (.gov): ]. Researchers can utilize a technique called electrospinning to create PP membranes with micro and nano-sized fibers, resulting in a high specific surface area [National Institutes of Health (.gov): ]. This high surface area is crucial for efficient filtration processes.

Current research explores the application of PP membranes in various fields, including water filtration, air filtration, and even biomedicine [National Institutes of Health (.gov): ]. The unique properties of PP membranes make them strong contenders for advancements in these areas.

Polypropylene Composites

Beyond membranes, PP finds itself at the forefront of research on composite materials. Scientists are incorporating nanomaterials like graphene, MXene, and nano-clay into PP to achieve advanced functionalities [ResearchGate: ]. These composites exhibit improved thermal stability, enhanced impact resistance, and superior barrier properties [ResearchGate: ]. The addition of conductive materials like carbon nanotubes can even introduce electrical conductivity to PP composites, opening doors for new applications [National Institutes of Health (.gov): ].

Research on PP composites is ongoing, with scientists striving to optimize these materials for specific applications. Future advancements in this field hold promise for various sectors, including aerospace and automotive industries.

Polypropylene in Biomedicine

The biocompatible nature of PP makes it a valuable material for biomedical research. Studies are investigating the potential of PP scaffolds for tissue engineering applications [ResearchGate: ]. These scaffolds provide a 3D structure that can support cell growth and proliferation, potentially aiding in tissue regeneration.

Researchers are also exploring the use of PP in drug delivery systems and medical devices due to its chemical resistance and ability to withstand sterilization techniques [Mesh News Desk: ]. Syringes, Petri dishes, and intravenous bottles are just a few examples of current medical applications that utilize PP [Xometry: ].

Polypropylene is a thermoplastic polymer derived from the polymerization of propylene, a simple olefinic hydrocarbon. Its chemical formula is represented as , where denotes the number of repeating propylene units in the polymer chain. Discovered in the mid-1950s, polypropylene is now the second most produced plastic globally, following polyethylene. It is characterized by its lightweight, chemical resistance, and ability to withstand high temperatures, making it suitable for various applications, including packaging, automotive parts, and textiles .

The structure of polypropylene can exhibit different forms based on the arrangement of its methyl groups. The three primary types are:

- Isotactic polypropylene: where all methyl groups are aligned on the same side.

- Syndiotactic polypropylene: where methyl groups alternate sides.

- Atactic polypropylene: with a random arrangement of methyl groups .

- Toxicity: Polypropylene is generally considered non-toxic [].

- Flammability: Flammable, with a burning point of around 340°C. Produces fumes containing carbon monoxide and other hydrocarbons during combustion.

- Reactivity: Stable under normal conditions. However, it can degrade at high temperatures and may react with strong oxidizing agents [].

Safety Precautions:

- Proper ventilation is recommended during handling and processing due to potential fumes during heating.

- Standard fire safety practices should be followed when working with polypropylene.

Polypropylene is also susceptible to oxidation, particularly at tertiary carbon centers, leading to chain degradation and loss of mechanical properties when exposed to oxygen at elevated temperatures

The synthesis of polypropylene primarily involves several methods of polymerization:

Polypropylene's versatility allows it to be used in a wide range of applications:

- Packaging: Widely used for containers, films, and bags due to its strength and flexibility.

- Automotive Components: Employed in manufacturing dashboards, bumpers, and interior panels.

- Textiles: Utilized in carpets, upholstery, and non-woven fabrics.

- Medical Devices: Used for syringes, surgical sutures, and other sterile packaging due to its biocompatibility.

- Consumer Goods: Found in household items like storage containers and appliances

Studies on polypropylene interactions often focus on its compatibility with various additives and other polymers. For instance:

- Polypropylene copolymers with ethylene improve impact resistance and flexibility.

- The interaction with UV stabilizers helps mitigate degradation from sunlight exposure.

- Research into blending polypropylene with other materials aims to enhance properties such as toughness and thermal stability

Polypropylene shares similarities with several other polymers but exhibits unique characteristics that set it apart:

Compound Structure Type Key Properties Unique Features Polyethylene Linear/Branched Low density, good chemical resistance Lower melting point than polypropylene Polystyrene Linear Rigid, good electrical insulator Poor thermal stability compared to polypropylene Polyvinyl Chloride Linear Good chemical resistance Susceptible to UV degradation; less flexible Polyamide Linear High strength, good thermal stability More hygroscopic than polypropylene Polycarbonate Linear High impact resistance Greater transparency; more expensive Polypropylene's unique combination of flexibility, chemical resistance, and thermal stability makes it particularly suitable for applications requiring durability under varying environmental conditions

The discovery of polypropylene is rooted in mid-20th-century catalysis research. In 1951, chemists J. Paul Hogan and Robert L. Banks at Phillips Petroleum Company inadvertently synthesized crystalline polypropylene while investigating propylene-to-gasoline conversion methods. Their experiments with chromium oxide catalysts yielded a white solid polymer, marking the first isolation of isotactic polypropylene.

Parallel breakthroughs emerged in Europe. In 1954, Giulio Natta at the Politecnico di Milano, building on Karl Ziegler’s organometallic catalysis work, developed stereospecific Ziegler-Natta catalysts that enabled controlled polymerization of propylene into isotactic structures. This innovation allowed industrial-scale production, with Montecatini (Italy) launching the first commercial polypropylene plant in 1957.

Key Advances in Synthesis Techniques:

Ziegler-Natta Catalysts:

Metallocene Catalysts:

Gas-Phase Polymerization:

Catalyst Type Pressure (atm) Key Features Ziegler-Natta 30–40 High isotacticity, cost-effective Metallocene 10–20 Narrow MWD, tailored crystallinity Phillips Chromium Oxide 50–100 First commercial polypropylene production Global Production Metrics and Economic Impact in Polymer Industries

Polypropylene dominates global polymer markets due to its versatility and low production costs. In 2023, worldwide production reached 86 million metric tons, with projections indicating growth to 124 million metric tons by 2032 (CAGR: 4.2%). Asia-Pacific leads production, accounting for 55% of capacity, driven by China’s expansion of petrochemical infrastructure.

Economic Drivers:

- Packaging: Accounts for 45% of demand, favored for lightweight, moisture-resistant containers.

- Automotive: Polypropylene composites reduce vehicle weight by 30% versus metal components, enhancing fuel efficiency.

- Textiles: Used in non-woven fabrics for medical and geotextile applications.

Region 2023 Production (Million Tons) 2032 Projection (Million Tons) Asia-Pacific 47 72 North America 12 16 Europe 10 13 Middle East & Africa 9 14 The global polypropylene market was valued at $136.5 billion in 2024, with anticipated growth to $184.1 billion by 2033 (CAGR: 3.21%). This growth is fueled by recycling innovations (e.g., chemical depolymerization) and bio-based polypropylene derived from renewable feedstocks.

Industrial Challenges:

Polypropylene is a thermoplastic polymer produced via chain-growth polymerization from the monomer propylene, with the chemical formula (C3H6)n [1] [2]. The molecular structure of polypropylene features a carbon backbone with hydrogen atoms attached and a pendant methyl group (CH3) connected to every other carbon atom [7]. This arrangement of methyl groups along the polymer chain, known as tacticity, significantly influences the physical and chemical properties of polypropylene [1] [6].

Tacticity in polypropylene refers to the spatial arrangement of the methyl groups relative to the carbon backbone chain [8]. Three distinct tacticity configurations exist in polypropylene: isotactic, syndiotactic, and atactic [2] [4].

In isotactic polypropylene, all methyl groups are positioned on the same side of the polymer chain backbone [7] [8]. This regular arrangement causes the molecules to form helices, enabling them to crystallize into a hard, rigid material [4]. Isotactic polypropylene exhibits a high degree of crystallinity and results in a stiffer material that demonstrates greater resistance to creep compared to other configurations [1] [6]. The regular molecular structure of isotactic polypropylene leads to higher order semi-crystalline structures [8].

Syndiotactic polypropylene features methyl groups arranged in an alternating pattern on opposite sides of the polymer backbone chain [2] [6]. This regular structure also leads to crystallinity, although it differs from the isotactic form [6]. Syndiotactic polypropylene typically forms the most rigid crystalline structures among the three tacticity variations [8]. The alternating pattern creates a unique packing arrangement that contributes to its distinct physical properties [4] [6].

Atactic polypropylene possesses methyl groups arranged randomly around the polymer backbone [2] [8]. This irregular arrangement prevents the formation of an ordered crystalline structure, resulting in an amorphous polymer with no underlying crystallinity [8]. Atactic polypropylene is generally softer, more flexible, and exhibits lower mechanical strength compared to its isotactic and syndiotactic counterparts [6] [8].

Table 1: Comparison of Polypropylene Tacticity Configurations

Property Isotactic Polypropylene Syndiotactic Polypropylene Atactic Polypropylene Methyl Group Arrangement All on same side Alternating sides Random arrangement Crystallinity Semi-crystalline Highly crystalline Amorphous Rigidity Moderate to high Highest Low Melting Point ~160-170°C Variable No distinct melting point Thermal Stability High Highest Low Mechanical Strength High Highest Low The tacticity of polypropylene is determined during polymerization and can be controlled through the use of specific catalysts [7]. For instance, Ziegler-Natta catalysts are commonly employed to produce isotactic polypropylene, which is the most commercially significant form due to its desirable mechanical properties [7] [2]. The discovery of stereoselective polymerization to produce isotactic polypropylene by Giulio Natta and Karl Rehn in 1954 led to large-scale commercial production of this polymer configuration [1].

Crystalline Modifications (α, β, γ) and Mesomorphic Phases

Polypropylene, particularly in its isotactic form, can crystallize into several distinct polymorphs or crystalline modifications, each with unique structural arrangements and properties [9] [11]. The primary crystalline forms of isotactic polypropylene include the alpha (α), beta (β), and gamma (γ) modifications, along with a mesomorphic phase that exhibits intermediate order between crystalline and amorphous states [9] [25].

The alpha (α) modification represents the most common and thermodynamically stable crystalline form of isotactic polypropylene [25] [30]. It features a monoclinic unit cell with dimensions a = 6.65 Å, b = 20.96 Å, c = 6.50 Å, and β = 99.20° [28]. In the α-form, polypropylene chains adopt a 31 helical conformation (three monomer units per turn) and arrange in a cross-hatched pattern [5] [25]. This structure results in high rigidity and elastic modulus [25]. The α-form typically melts at approximately 170°C and possesses a heat of fusion of 177 J/g [33] [22].

The beta (β) modification exhibits a hexagonal unit cell structure that differs significantly from the α-form [11] [25]. This crystalline form is thermodynamically metastable and kinetically unfavorable to generate without specific conditions or nucleating agents [5] [30]. The β-form demonstrates unique properties due to its distinct structure, including higher impact strength and elongation at break compared to the α-form [25] [11]. The β-modification melts at a lower temperature of approximately 155°C, with a heat of fusion around 168.5 J/g [33] [30]. The β-crystal structure has a significant influence on product properties due to its unique arrangement, as loose β-crystals can absorb considerable impact energy through shear yield and deformation [5].

The gamma (γ) modification possesses an orthorhombic unit cell with parameters a = 8.54 Å, b = 9.93 Å, and c = 42.41 Å [24]. In this structure, sheets of parallel chains are arranged with molecular orientations inclined to one another at an 80° angle [24]. The γ-form typically forms under specific conditions such as high pressure or in the presence of chain defects [25] [11]. This crystalline modification exhibits high yield stress compared to other forms [11].

The mesomorphic phase of polypropylene represents an intermediate structure between fully amorphous and crystalline states [9] [12]. It forms when molten polypropylene is rapidly quenched, preventing complete crystallization [9] [32]. The mesomorphic phase exhibits a liquid crystal-like local order characterized by two broad peaks in wide-angle X-ray diffraction patterns [9]. On a mesoscopic scale, it shows dense packing of granular particles or "nodules" with diameters of approximately 10 nm [9]. The mesomorphic phase can transform into the α-monoclinic phase upon heating, with this transition releasing measurable enthalpy [12] [32].

Table 2: Crystalline Modifications of Isotactic Polypropylene

Property α-Modification β-Modification γ-Modification Mesomorphic Phase Crystal System Monoclinic Hexagonal Orthorhombic Intermediate order Unit Cell Parameters a = 6.65 Å, b = 20.96 Å, c = 6.50 Å, β = 99.20° Hexagonal packing a = 8.54 Å, b = 9.93 Å, c = 42.41 Å Not fully crystalline Density (g/cm³) 0.938 0.918 0.951 ~0.855 Melting Point (°C) ~170 ~155 Variable Transforms to α-form upon heating Heat of Fusion (J/g) 177 168.5 Variable N/A Formation Conditions Standard crystallization Specific nucleating agents, shear High pressure, chain defects Rapid quenching Key Characteristics Cross-hatched pattern, high rigidity Higher impact strength, lower melting point High yield stress Nodular structure, intermediate order The formation of these different crystalline modifications depends on various factors including cooling rate, pressure, presence of nucleating agents, and processing conditions [31] [25]. For example, the β-form can be induced through the addition of specific β-nucleating agents, crystallization in temperature gradients, or shear-induced crystallization [11] [30]. The mesomorphic phase forms primarily through rapid cooling from the melt state [9] [12].

Recent research has also identified additional crystalline forms, including a delta (δ) modification and an epsilon (ε) crystal modification found in stereodefective isotactic polypropylene [28]. The ε-form possesses an orthorhombic unit cell with parameters a = 12.50 Å, b = 24.60 Å, and c = 6.5 Å, housing eight stems with space group Pccn [28]. This form exhibits an unusually low density of 0.838 g/cm³, which is even lower than that of the amorphous phase (0.855 g/cm³) [28].

Relationship Between Chain Architecture and Thermal Transitions

The chain architecture of polypropylene, including tacticity, crystallinity, and molecular weight, profoundly influences its thermal transition behavior [13] [17]. These structural characteristics determine key thermal properties such as glass transition temperature, melting point, and crystallization behavior [13] [18].

The glass transition temperature (Tg) of polypropylene marks the transition from a glassy, rigid state to a rubbery, more flexible state as temperature increases [13] [19]. For polypropylene, the Tg typically ranges from -20°C to 0°C, varying with tacticity and crystallinity [13] [16]. Isotactic polypropylene, with its higher degree of crystallinity, generally exhibits a higher Tg compared to atactic polypropylene [13] [19]. The glass transition temperature primarily affects the amorphous regions of polypropylene, where polymer chains have greater molecular mobility [13].

Crystallinity significantly impacts the melting behavior of polypropylene [18] [22]. Higher crystallinity correlates with higher melting points, as more ordered molecular structures require more energy to disrupt [18] [23]. Isotactic polypropylene, with its highly crystalline structure, typically exhibits melting points at the upper end of the range (~165°C) [18] [22]. The relationship between crystallinity and melting point follows thermodynamic principles, where the melting point (Tm) of a semi-crystalline polymer can be described by the Gibbs-Thomson equation [34]:

Tm = Tm° × (1 - 2σe/ΔHf × L)

Where Tm° is the melting point of a perfect crystal (459.1 K for isotactic polypropylene), σe is the surface free energy, ΔHf is the heat of fusion, and L is the lamellar thickness [34].

The molecular weight of polypropylene chains also influences thermal transitions [15] [29]. Higher molecular weight generally correlates with increased thermal resistance and higher melting temperatures [15] [29]. This occurs because longer polymer chains form more entanglements and require more energy to overcome intermolecular forces [17] [18].

The crystallization behavior of polypropylene depends on cooling rate, pressure, and nucleation conditions [31] [25]. Rapid cooling can lead to the formation of the mesomorphic phase rather than well-defined crystalline structures [9] [12]. The crystallization temperature (Tc) increases with pressure, with research showing that a pressure increase of 100 bar induces a Tc increase of approximately 2°C [31].

Table 3: Thermal Properties of Polypropylene Based on Chain Architecture

Chain Architecture Feature Glass Transition Temperature (Tg) Melting Point (Tm) Crystallization Behavior Isotactic Configuration -10°C to 0°C 160-170°C Forms α, β, γ crystalline phases Syndiotactic Configuration -10°C to 0°C Variable Forms crystalline structures Atactic Configuration -20°C to -10°C No distinct melting point Remains amorphous High Crystallinity Higher Tg Higher Tm More ordered crystallization Low Crystallinity Lower Tg Lower Tm Less ordered crystallization High Molecular Weight Slightly higher Tg Higher Tm Slower crystallization Low Molecular Weight Slightly lower Tg Lower Tm Faster crystallization The thermal transitions in polypropylene are also influenced by the presence of different crystalline modifications [5] [33]. The α-form, being the most thermodynamically stable, exhibits the highest melting point among the common crystalline forms (approximately 170°C) [33] [22]. The β-form melts at a lower temperature (approximately 155°C) due to its less stable hexagonal structure [33] [5]. The mesomorphic phase undergoes a transition to the α-form upon heating, with this transformation occurring in a specific temperature range and releasing measurable enthalpy [12] [32].

Long-term annealing of polypropylene near its melting point increases the melting point primarily due to an increase in crystallite size rather than overall crystallinity [23]. Research has shown that annealing polypropylene at 160°C for extended periods leads to increased melting points, with evidence suggesting this is principally due to crystallite growth [23].

The relationship between chain architecture and thermal properties extends to the molecular level, where the length of helical sequences in the polymer chain influences crystallization behavior [27] [5]. Studies using high-resolution infrared spectroscopy have revealed that different regularity bands in the infrared spectra correspond to specific numbers of monomers in helical sequences [5] [27]. For example, bands at 841, 973, 998, and 1220 cm⁻¹ correspond to helical sequences of 12, 3-4, 10, and over 14 monomers, respectively [5]. During crystallization, shorter helical segments form first, followed by longer ordered segments [5].

Physical Description

Polypropylene is a tan to white odorless solid. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999)Color/Form

TRANSLUCENT WHITE SOLIDXLogP3

8.3Density

0.9 at 68 °F (USCG, 1999)Odor

ODORLESSGHS Hazard Statements

Not Classified;

Reported as not meeting GHS hazard criteria by 309 of 311 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L websiteImpurities

Most commercial propylene resins contain 70% isotactic and crystalline polymer, 20-30% isotactic and amorphous polymer and 5-10% atactic and amorphous polymeOther CAS

3420-36-8

9003-07-0Wikipedia

Polypropylene

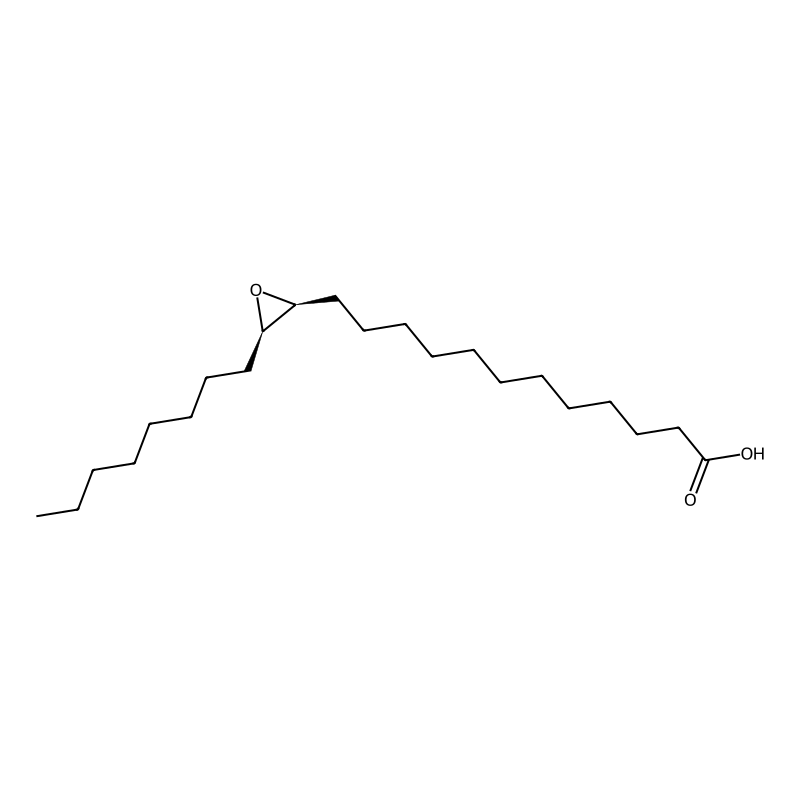

12-[(2S,3R)-3-octyloxiran-2-yl]dodecanoic acid

2-Oxiranedodecanoic acid, 3-octyl-, (2R,3S)-rel-Use Classification

EPA Safer Chemical Functional Use Classes -> Polymers

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Film forming; Viscosity controllingMethods of Manufacturing

CATALYTIC POLYMERIZATION OF PROPYLENE USING A SLURRY PROCESS

EARLY SYNTHESIS OF ISOTACTIC FORM WITH ZIEGLER CATALYST & COMPARISON WITH ATACTIC FORM: NATTA ET AL, J AM CHEM SOC 77, 1708 (1955); NATTA, J POLYMER SCI 16, 143 (1955).

PROPYLENE...CAN BE POLYMERIZED TO FIBER-FORMING POLYPROPYLENE. THE POLYMER IS MELT-SPUN, STRETCHED OR DRAWN & THEN ANNEALED.General Manufacturing Information

2-Oxiranedodecanoic acid, 3-octyl-, (2R,3S)-rel-: INACTIVE

...CAN BE COLORED THROUGHOUT ITS MASS BY ADDING INSOL PIGMENTS BUT LIKE OTHER POLYOLEFINES IT IS VERY DIFFICULT TO DYE WITH USUAL DYES, BECAUSE IT IS HYDROPHOBIC & COMPLETELY LACKS REACTIVE GROUPS.

THREE FORMS...POSSIBLE. ISOTACTIC (FIBER-FORMING): METHYL GROUPS...ALL ON SAME SIDE OF PLANE OF ZIG-ZAG CARBON ATOM CHAIN. SYNDIOTACTIC: METHYL GROUPS...ON ALTERNATE SIDES OF PLANE OF CARBON ATOM CHAIN. ATACTIC (NOT FIBER-FORMING, AMORPHOUS): METHYL GROUPS...IN RANDOM ARRANGEMENT WITH RESPECT TO PLANE OF CARBON ATOM CHAIN.

NUMBER OF PHARMACEUTICAL MFR .../PACK/ ALL OF THEIR PRODUCT LINE IN PLASTIC CONTAINERS. ...PLASTIC CONTAINERS PRESENTLY ARE THOSE MFR FROM... POLYPROPYLENE... SINCE.../IT/ CONTAIN EXTREMELY SMALL AMT OF ADDITIVES, PRIMARILY AS ANTIOXIDANTS & ANTISTATIC AGENTS...CONCN TO ENDANGER PT.../IS/ MINIMAL.

Isotactic, syndiotactic and atactic isomers of polypropylene exist. However, only the isotactic isomer is of commercial importanceStability Shelf Life

POOR RESISTANCE TO SUNLIGHT WHEN UNSTABILIZED /ISOTACTIC FORM/

OXIDIZES IN AIR @ HIGH TEMPDates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds